![molecular formula C20H42O4S3 B4326586 1,1'-[thiobis(ethane-2,1-diylsulfonyl)]dioctane](/img/structure/B4326586.png)
1,1'-[thiobis(ethane-2,1-diylsulfonyl)]dioctane
Overview
Description
1,1'-[Thiobis(ethane-2,1-diylsulfonyl)]dioctane, commonly known as TBS, is a chemical compound with the molecular formula C20H42O4S2. It is a versatile reagent that has found a wide range of applications in scientific research, particularly in the field of biochemistry and medicinal chemistry. In
Mechanism of Action
The mechanism of action of TBS is based on its ability to form covalent bonds with thiol groups in proteins and other biomolecules. This leads to the formation of cross-linked structures, which can alter the properties and functions of these molecules. TBS can also modify the structure and properties of lipids, which can affect the structure and function of biological membranes.
Biochemical and Physiological Effects:
TBS has been shown to have a wide range of biochemical and physiological effects. It can modify the structure and properties of proteins, lipids, and other biomolecules, which can affect their functions. TBS has also been shown to have anti-inflammatory and antitumor activities, which may be related to its ability to modify the structure and properties of biomolecules.
Advantages and Limitations for Lab Experiments
TBS has several advantages as a reagent for scientific research. It is easy to synthesize, stable, and can be used in a wide range of experimental conditions. However, TBS also has some limitations. It can be toxic to cells at high concentrations, and its reactivity with thiol groups can be affected by the presence of other reactive groups in biomolecules.
Future Directions
There are several future directions for the use of TBS in scientific research. One area of interest is the development of new cross-linking methods that can be used to study protein-protein interactions in live cells. Another area of interest is the use of TBS in the synthesis of new bioactive compounds with potential therapeutic applications. Finally, the development of new methods for the selective modification of biomolecules with TBS could lead to new insights into the structure and function of biological systems.
Conclusion:
In conclusion, TBS is a versatile reagent that has found a wide range of applications in scientific research. Its ability to modify the structure and properties of biomolecules has led to its use in the study of protein-protein interactions, lipid structure and function, and the synthesis of bioactive compounds. While TBS has several advantages as a reagent, it also has some limitations that need to be taken into account. Overall, TBS is a valuable tool for scientific research, and its use is likely to continue to grow in the future.
Scientific Research Applications
TBS has found a wide range of applications in scientific research. It is commonly used as a cross-linking reagent in the study of protein-protein interactions. TBS can also be used to modify the structure and properties of lipids, which are important components of biological membranes. In addition, TBS has been used in the synthesis of various bioactive compounds, such as antitumor agents and anti-inflammatory agents.
properties
IUPAC Name |
1-[2-(2-octylsulfonylethylsulfanyl)ethylsulfonyl]octane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42O4S3/c1-3-5-7-9-11-13-17-26(21,22)19-15-25-16-20-27(23,24)18-14-12-10-8-6-4-2/h3-20H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNXODVBDZUPGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCS(=O)(=O)CCSCCS(=O)(=O)CCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O4S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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